molecular formula C11H8O3 B169046 4-Hydroxy-2-naphthoic acid CAS No. 1573-91-7

4-Hydroxy-2-naphthoic acid

Cat. No.: B169046
CAS No.: 1573-91-7
M. Wt: 188.18 g/mol
InChI Key: NIOAVQYSSKOCQP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids. It is characterized by the presence of a hydroxyl group at the fourth position and a carboxyl group at the second position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-naphthoic acid. This process typically uses reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-Hydroxy-2-naphthoic acid
  • 3-Hydroxy-2-naphthoic acid
  • 6-Hydroxy-2-naphthoic acid

Comparison: 4-Hydroxy-2-naphthoic acid is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and applications .

Properties

IUPAC Name

4-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOAVQYSSKOCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573-91-7
Record name 4-hydroxynaphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 18.5 g of 4-Acetoxy-naphthalene-2-carboxylic acid ethyl ester in 100 ml ethanol/water (9:1), 240 ml of a 1M NaOH was added and stirred for 2 days at RT. Then, the reaction mixture was acidified to pH 2 with diluted hydrochloric acid to precipitate the product. The product was then collected by filtration and dried reduced pressure. Yield: 13.7 g.
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-2-naphthoic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Hydroxy-2-naphthoic acid
Customer
Q & A

Q1: What are the common synthetic routes for producing 4-hydroxy-2-naphthoic acid derivatives?

A1: Several methods exist for synthesizing this compound derivatives. One approach utilizes aromatic aldehydes as starting materials, yielding substituted this compound derivatives. This improved procedure has proven effective in preparing a natural naphthalene derivative found in Ulmus thomasii []. Another method involves converting methyl (E)-2-cyanomethylcinnamates, derived from Baylis-Hillman acetates, into various 4-hydroxy-2-naphthoic acids and benzylidenesuccinimides [, ].

Q2: How does the structure of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) influence its interaction with the aryl hydrocarbon receptor (AhR)?

A2: 1,4-DHNA demonstrates potent AhR agonistic activity, comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in both young adult mouse colonic (YAMC) and human Caco2 colon cancer cells. Computational analysis reveals that 1,4-DHNA binds to the AhR binding pocket similarly to TCDD, primarily differing due to the negatively charged group of 1,4-DHNA [].

Q3: What are the structural requirements for hydroxyl/carboxy-substituted naphthoic acids (NAs) to induce CYP1A1 activity?

A3: Structure-activity relationship studies indicate that inducing CYP1A1 activity generally requires the presence of one or both 1,4-dihydroxy substituents on the naphthoic acid scaffold. The presence of the 2-carboxyl group significantly enhances this activity [].

Q4: Are there any microbial sources for 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)?

A4: Yes, 1,4-DHNA is a bacterial-derived metabolite. It exhibits anti-inflammatory activity in the gut [].

Q5: How do the activities of 1-hydroxy-2-naphthoic acid (1-HNA) and this compound (4-HNA) compare to 1,4-DHNA in terms of AhR activation?

A5: While less potent than 1,4-DHNA, both 1-HNA and 4-HNA can induce AhR activity. They trigger a maximal (TCDD-like) response for CYP1B1 in both YAMC and Caco2 cells and for CYP1A1 in Caco2 cells [].

Q6: Can you describe the synthesis of γ-lactones related to this compound?

A6: Researchers have synthesized γ-lactones of both 1-methoxy-3-hydroxymethyl-2-naphthoic acid and 3-hydroxymethyl-4-methoxy-2-naphthoic acid as part of their investigations into sorigenins. These syntheses involved distinct pathways, utilizing different starting materials and reaction sequences [].

Q7: Have there been any studies focusing on the synthesis of amino-substituted 4-hydroxy-2-naphthoic acids?

A7: Yes, researchers have explored the synthesis of specific amino-substituted derivatives, including 6-amino-4-hydroxy-2-naphthoic acid ("carboxy γ-acid") []. Additionally, efforts have been made to synthesize 7-amino-4-hydroxy-2-naphthoic acid ("carboxy j-acid") starting from 3-amino-2-naphthoic acid []. Efficient methods for synthesizing and separating 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids have also been developed [, ].

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